Dobutamine lactobionate
Overview
Description
Dobutamine lactobionate is a chemical compound used primarily in the medical field. It is a derivative of dobutamine, a synthetic catecholamine and a direct-acting inotropic agent. This compound is commonly used in the treatment of acute heart failure and cardiogenic shock due to its ability to increase cardiac output without significantly affecting heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dobutamine lactobionate can be synthesized by reacting dobutamine with lactobionic acid. The reaction typically involves the use of a solvent such as water or ethanol and is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dobutamine and lactobionic acid are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dobutamine lactobionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dobutamine lactobionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of catecholamine chemistry and inotropic agents.
Biology: The compound is used in research on cardiac function and heart failure, providing insights into the mechanisms of inotropic support.
Medicine: this compound is extensively used in clinical studies to evaluate its efficacy and safety in treating heart failure and cardiogenic shock.
Industry: The compound is used in the pharmaceutical industry for the development of new inotropic agents and cardiac drugs
Mechanism of Action
Dobutamine lactobionate exerts its effects primarily through the stimulation of beta-1 adrenergic receptors in the heart. This leads to an increase in myocardial contractility and stroke volume, resulting in enhanced cardiac output. The compound also has mild effects on beta-2 and alpha receptors, contributing to its overall inotropic action without causing significant vasoconstriction or tachycardia .
Comparison with Similar Compounds
Milrinone: Another inotropic agent used in the treatment of heart failure.
Levosimendan: A calcium sensitizer and inodilator used in heart failure management.
Isoprenaline: A synthetic catecholamine with strong beta-adrenergic activity, used in the treatment of bradycardia and heart block.
Uniqueness: Dobutamine lactobionate is unique in its ability to provide inotropic support with minimal impact on heart rate and blood pressure. This makes it particularly useful in clinical settings where precise control of cardiac output is required without causing excessive cardiovascular stress .
Properties
CAS No. |
104564-71-8 |
---|---|
Molecular Formula |
C30H45NO15 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5+,6+,7-,8-,9-,10-,12+/m.1/s1 |
InChI Key |
XSGHHWMGNIMZCA-FPOQQNBBSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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